molecular formula C15H11ClFN3O2S B2738507 1-acetyl-5-bromo-N-(4-isopropylphenyl)-2-methylindoline-6-sulfonamide CAS No. 1286721-75-2

1-acetyl-5-bromo-N-(4-isopropylphenyl)-2-methylindoline-6-sulfonamide

Cat. No. B2738507
CAS RN: 1286721-75-2
M. Wt: 351.78
InChI Key: SGDIYNSGJXHAQO-UHFFFAOYSA-N
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Description

1-acetyl-5-bromo-N-(4-isopropylphenyl)-2-methylindoline-6-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as ABIMIS and is a sulfonamide derivative of indoline.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Sulfonamide derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), showing promise as therapeutic agents for conditions like Alzheimer's disease. Studies indicate that these compounds exhibit significant inhibitory activities, presenting Ki values in the nanomolar range against these enzymes. For example, a series of sulfonamides synthesized from 4-methoxyphenethylamine demonstrated notable AChE inhibitory activity, with specific derivatives showing competitive inhibition, suggesting their potential as lead structures for designing more potent inhibitors (Abbasi et al., 2018).

Anticancer Activity

Sulfonamide derivatives have also been evaluated for their antiproliferative activity against various cancer cell lines. The synthesis of new pyrimidine derivatives from 2-Aminonicotinonitrile and their subsequent reactions have led to compounds exhibiting moderate to strong growth inhibition activity, particularly against liver HEPG2 and colon cancer HT-29 cell lines. These findings underscore the potential of sulfonamide derivatives in cancer therapy, warranting further investigation into their mechanisms of action and therapeutic efficacy (Awad et al., 2015).

Molecular Docking and Pharmacological Diversity

The structural modification of sulfonamide derivatives has been shown to significantly affect their pharmacological properties. For instance, minimal changes in the chemical structure can transform a compound's activity from an allosteric modulator to an allosteric agonist or antagonist of nicotinic acetylcholine receptors (nAChRs). This highlights the critical role of chemical structure in determining the pharmacological diversity and potential therapeutic applications of these compounds (Gill et al., 2012).

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2S/c16-11-6-10(17)4-3-9(11)8-18-13(21)7-14-19-20-15(22-14)12-2-1-5-23-12/h1-6H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIYNSGJXHAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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